

Application Notes: Measuring Pin1 Inhibition with Suc-Ala-Glu-Pro-Phe-pNA

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Compound of Interest		
Compound Name:	Suc-Ala-Glu-Pro-Phe-Pna	
Cat. No.:	B600114	Get Quote

For Researchers, Scientists, and Drug Development Professionals Introduction

The Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue, but only when the preceding serine or threonine is phosphorylated (pSer/Thr-Pro).[1][2] This isomerization acts as a molecular switch, profoundly impacting the conformation, activity, stability, and localization of its protein substrates.[2][3] Pin1 is a critical regulator in a multitude of cellular processes, including cell cycle progression, signal transduction, and gene expression.[4][5][6] Its overexpression is implicated in numerous cancers, while its dysregulation is linked to neurodegenerative diseases like Alzheimer's, making it a compelling therapeutic target.[7][8]

These application notes provide a detailed protocol for a continuous spectrophotometric assay to measure Pin1 isomerase activity and its inhibition using the chromogenic peptide substrate, Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA).[9][10][11][12] This protease-coupled assay offers a robust and high-throughput method for screening and characterizing Pin1 inhibitors.

Principle of the Assay

The Pin1 enzymatic assay using **Suc-Ala-Glu-Pro-Phe-pNA** is a coupled reaction. The peptide substrate exists in both cis and trans conformations in solution. Pin1 specifically catalyzes the



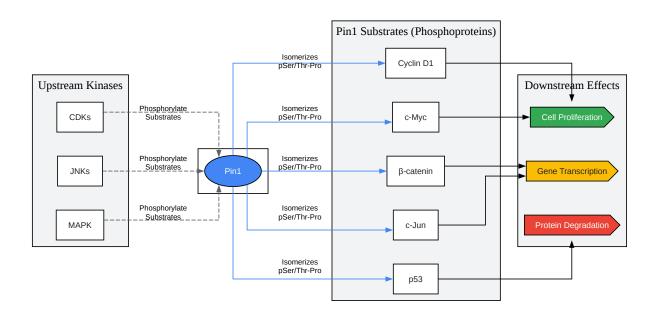
isomerization of the Pro-Phe peptide bond from the cis to the trans form.

The assay includes a second enzyme, chymotrypsin, which is a protease that selectively cleaves the peptide bond on the C-terminal side of the Phenylalanine residue, but only when the preceding Pro-Phe bond is in the trans conformation. This cleavage releases the yellow chromophore p-nitroaniline (pNA). The rate of pNA release is directly proportional to the rate of cis-trans isomerization by Pin1 and can be monitored by measuring the increase in absorbance at approximately 405 nm. Potential inhibitors of Pin1 will decrease the rate of this isomerization, leading to a reduced rate of pNA release.

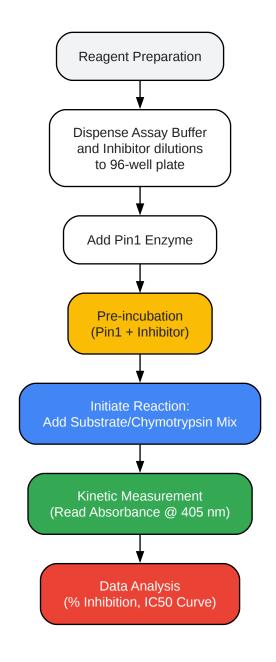
Pin1 Signaling Pathway Overview

Pin1 integrates signals from various kinase pathways to control the fate of numerous phosphoproteins involved in cell proliferation and survival. By isomerizing pSer/Thr-Pro motifs, Pin1 can either stabilize oncoproteins (e.g., Cyclin D1, c-Myc, β -catenin) or promote the degradation of tumor suppressors.[1][3] This central role makes it a critical node in oncogenic signaling.









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Methodological & Application





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